molecular formula C10H18FNO3 B15155515 tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B15155515
M. Wt: 219.25 g/mol
InChI Key: MZJMMRVKXQOTDV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a fluoromethyl group and a hydroxyl group. The tert-butyl ester functionality is often used in organic synthesis due to its stability and ease of removal under acidic conditions. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as fluoromethyl halides.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using reagents like osmium tetroxide or other oxidizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(trifluoromethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.

    tert-Butyl 2-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

Uniqueness

tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJMMRVKXQOTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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